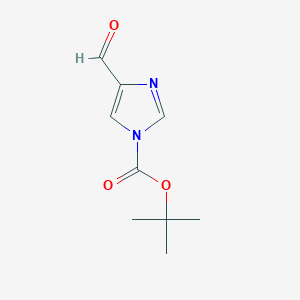

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-formylimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDTZPHHWJKGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573167 | |

| Record name | tert-Butyl 4-formyl-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89525-40-6 | |

| Record name | tert-Butyl 4-formyl-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-formyl-1H-imidazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formylation of Imidazole Derivative

The formyl group is introduced at the 4-position of the imidazole ring through electrophilic substitution reactions. A common starting material is 4-methylimidazole or 1H-imidazole, which undergoes formylation using reagents such as:

Vilsmeier-Haack Reagent (POCl3/DMF): This reagent system is widely used for selective formylation of heterocycles. The reaction proceeds under mild conditions, yielding 4-formylimidazole derivatives with good regioselectivity.

Reimer-Tiemann Reaction: Although less common for imidazoles, this method can also introduce formyl groups under basic conditions.

The formylation step is critical for ensuring the aldehyde functionality is positioned correctly for subsequent esterification.

Esterification with tert-Butyl Alcohol

Following formylation, the imidazole nitrogen is protected by esterification with tert-butyl alcohol, typically using:

Di-tert-butyl Dicarbonate (Boc2O): This reagent reacts with the imidazole nitrogen to form the tert-butyl carbamate (Boc) protecting group, effectively yielding tert-butyl 4-formyl-1H-imidazole-1-carboxylate.

Acid Chloride Intermediate Route: Alternatively, the formylated imidazole can be converted to an acid chloride intermediate, which is then reacted with tert-butyl alcohol to form the ester.

The esterification is usually performed in an aprotic solvent such as acetonitrile at room temperature, with reaction times ranging from 12 to 24 hours to ensure complete conversion.

Representative Synthetic Procedure

A documented synthesis involves the following:

Dissolve 1H-imidazole-4-carbaldehyde (or equivalent formylated imidazole) in acetonitrile.

Add di-tert-butyl dicarbonate (Boc2O) to the solution.

Stir the reaction mixture at room temperature for approximately 18 hours.

Concentrate the reaction mixture under reduced pressure.

Extract the product with ethyl acetate, wash with dilute hydrochloric acid and brine, then dry and concentrate to yield this compound as a pale yellow solid with yields up to 98%.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formylation | POCl3/DMF (Vilsmeier-Haack) | DMF | 0–25 °C | 2–6 hours | 70–85 | Regioselective formylation at C-4 |

| Esterification | Di-tert-butyl dicarbonate (Boc2O) | Acetonitrile | Room temp | 18 hours | 95–98 | Mild conditions, high purity product |

| Alternative route | Acid chloride intermediate + t-BuOH | Aprotic solvent | 0–25 °C | 12–24 hours | 80–90 | Requires acid chloride preparation |

The prepared this compound exhibits a crystal structure characterized by:

Weak intermolecular C–H···O hydrogen bonds linking molecules into one-dimensional chains.

Additional π–π stacking interactions between imidazole rings with centroid-centroid distances around 3.4 Å, contributing to a tubular polymeric structure in the solid state.

These interactions influence the compound’s stability and melting point, which are relevant for its handling and storage.

The high yield and regioselectivity of the formylation and esterification steps have been confirmed in multiple studies, with yields consistently above 90% for the final product.

The tert-butyl ester group serves as a protecting group that can be selectively removed under acidic conditions, allowing further functionalization of the imidazole ring.

The formyl group at the 4-position is reactive and can undergo various transformations, making this compound a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

The preparation of this compound is efficiently achieved via:

Selective formylation of an imidazole derivative using Vilsmeier-Haack conditions.

Subsequent esterification of the imidazole nitrogen with di-tert-butyl dicarbonate in acetonitrile at room temperature.

This method provides high yields, purity, and structural integrity, supported by crystallographic data. The compound’s functional groups enable diverse synthetic applications, particularly in medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate has shown potential as a therapeutic agent due to its ability to interact with biological targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites or allosteric sites of specific enzymes, thus modulating their activity. This property makes it a candidate for drug development targeting various diseases, including cancer and metabolic disorders .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be utilized in developing new antibiotics or antifungal agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Enzyme Interaction Study

A study published in PubMed explored the interaction of this compound with specific enzymes involved in metabolic pathways. The research demonstrated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential utility in therapeutic applications aimed at metabolic disorders .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound displayed significant antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-formyl-1H-imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can also participate in hydrogen bonding and other interactions with biological targets, influencing its activity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights structural differences and their implications:

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The formyl group in this compound withdraws electrons, enhancing electrophilicity at C4 for nucleophilic attacks (e.g., in Schiff base formation) .

- In contrast, tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate has electron-donating methyl and hydroxymethyl groups, favoring hydrogen bonding over electrophilic reactivity .

Halogenation Effects :

- Bromomethyl and chloro substituents in tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate increase reactivity in SN2 reactions, enabling alkylation of biomolecules .

Research Findings and Data Tables

Crystallographic Data (this compound)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 5.972, 7.173, 12.164 |

| α, β, γ (°) | 79.63, 86.62, 89.33 |

| Hydrogen Bonding | C–H···O (2.48–2.65 Å) |

| π-π Interactions | 3.405 Å (inter-chain) |

Data from single-crystal X-ray analysis using SHELXL .

Actividad Biológica

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate (TBFIC) is a heterocyclic compound belonging to the imidazole derivatives family. Its structure includes a tert-butyl group, a formyl group, and an imidazole ring, which contributes to its unique biological properties. This article reviews the biological activity of TBFIC, focusing on its synthesis, interaction with biological targets, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TBFIC has the molecular formula and a molecular weight of approximately 246.26 g/mol. The compound features a five-membered imidazole ring with two nitrogen atoms and a formyl group attached to one of the carbon atoms in the ring. The tert-butyl group is attached to one of the nitrogen atoms, influencing its polarity and reactivity.

Structural Representation

- SMILES Notation : CC(C)(C)OC(=O)n1cnc2c(C=O)cccc12

- InChI Key : InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-8-14-11-9(7-16)5-4-6-10(11)15/h4-8H,1-3H3

Synthesis Methods

The synthesis of TBFIC typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with formic acid under specific conditions to yield TBFIC as a product. Recent advancements have also focused on solvent-free conditions and microwave-assisted synthesis to improve yields and reduce reaction times.

Interaction Studies

Preliminary studies suggest that TBFIC may exhibit significant binding affinity with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The biological activity of compounds similar to TBFIC has been explored extensively, indicating potential uses in treating various diseases.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C₁₃H₁₄N₂O₃ | Potential enzyme inhibition |

| Tert-butyl 4-(1H-benzo[d]imidazol-2-YL)piperidine | C₁₇H₂₃N₃O₂ | CNS activity; potential neuroprotective effects |

| Tert-butyl 4-(2-hydroxyphenyl)-imidazole-1-carboxylate | C₁₄H₁₈N₂O₃ | Enhanced solubility; potential anticancer properties |

Case Studies and Research Findings

Recent research has highlighted the potential anticancer properties of TBFIC derivatives. For instance, compounds derived from TBFIC were tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays indicated that these derivatives could induce apoptosis in cancer cells through specific molecular interactions.

Case Study Example : A study published in Acta Crystallographica examined the crystal structure of TBFIC, revealing weak intermolecular hydrogen bonds that may influence its biological activity by affecting how it interacts with cellular components .

The exact mechanism by which TBFIC exerts its biological effects remains under investigation. However, studies suggest that its interactions may involve non-covalent recognition mechanisms, such as hydrogen bonding and π–π stacking interactions with target proteins . These interactions are crucial for modulating biochemical pathways linked to disease processes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-formyl-1H-imidazole-1-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via slow evaporation of its solution in diethyl ether at room temperature . Key factors for purity include solvent choice (e.g., low-polarity solvents to minimize side reactions), temperature control to prevent decomposition, and recrystallization techniques. Post-synthesis characterization via X-ray diffraction (XRD) confirms structural integrity, with refinement using programs like SHELXL (e.g., R-factor = 0.062, wR = 0.149) . Purity can be assessed via HPLC or NMR, but XRD remains the gold standard for confirming crystallographic homogeneity .

Q. How is the crystal structure of this compound determined, and what are its critical parameters?

- Methodological Answer : The compound crystallizes in the triclinic space group , with unit cell parameters . Data collection involves a Bruker APEX CCD diffractometer with graphite-monochromated radiation. Refinement using SHELXL includes absorption corrections (e.g., ) and least-squares matrix optimization . Visualization software like ORTEP-3 aids in interpreting displacement parameters and hydrogen bonding networks .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Methodological Answer : The crystal packing is stabilized by C–H···O hydrogen bonds (e.g., C2–H2···O3 and C9–H9C···O1) forming 1D chains, along with π-π stacking between imidazole rings (closest contact: 3.405 Å) . Graph set analysis () can classify these interactions, while Etter’s rules help predict supramolecular aggregation patterns . These motifs are critical for understanding solubility and stability in solid-state applications .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer : High R-values () may indicate disorder in the tert-butyl group or solvent molecules . Strategies include:

- Applying multi-scan absorption corrections (e.g., SADABS) to address data anisotropy.

- Using restraints for thermal parameters of disordered atoms.

- Validating hydrogen atom positions via riding models () .

- Cross-verifying with spectroscopic data (e.g., IR or -NMR) to confirm functional group geometry .

Q. How can contradictory data on hydrogen bonding or conformation be resolved in related imidazole derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tert-butyl group rotation) or polymorphism. Approaches include:

- Low-temperature XRD to "freeze" conformational states.

- Dynamic NMR studies to probe exchange processes (e.g., -NMR line-shape analysis).

- DFT calculations with explicit solvent models to compare axial vs. equatorial conformer stability .

- Hirshfeld surface analysis to quantify intermolecular contact contributions .

Q. What experimental strategies are used to study the reactivity of the formyl group in this compound?

- Methodological Answer : The formyl group participates in condensation, nucleophilic addition, and cyclization reactions. Key methodologies:

- Kinetic Studies : Monitor reaction progress via in situ FTIR or -NMR to track aldehyde proton shifts.

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to isolate reactivity at the formyl site .

- Catalytic Screening : Test Lewis acids (e.g., Mo(CO)) for epoxidation or cross-coupling efficiency, analogous to tert-butyl hydroperoxide systems .

- Crystallographic Trapping : Co-crystallize intermediates to resolve mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.